molecular formula C17H20N2O2 B6900717 N-(2,3-dihydro-1H-inden-1-yl)-N-ethyl-3,5-dimethyl-1,2-oxazole-4-carboxamide

N-(2,3-dihydro-1H-inden-1-yl)-N-ethyl-3,5-dimethyl-1,2-oxazole-4-carboxamide

Cat. No.: B6900717
M. Wt: 284.35 g/mol
InChI Key: QSFRIUUFMKOBHP-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-1-yl)-N-ethyl-3,5-dimethyl-1,2-oxazole-4-carboxamide is a synthetic organic compound characterized by its unique structure, which includes an indene moiety fused with an oxazole ring

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-1-yl)-N-ethyl-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-4-19(17(20)16-11(2)18-21-12(16)3)15-10-9-13-7-5-6-8-14(13)15/h5-8,15H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFRIUUFMKOBHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCC2=CC=CC=C12)C(=O)C3=C(ON=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-inden-1-yl)-N-ethyl-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves multiple steps:

    Formation of the Indene Moiety: The indene structure can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Oxazole Ring Formation: The oxazole ring is often constructed via cyclization reactions involving nitriles and aldehydes or through the use of specific reagents like tosylmethyl isocyanide (TosMIC).

    Coupling Reactions: The final step involves coupling the indene and oxazole moieties. This can be achieved using coupling reagents such as carbodiimides (e.g., EDCI) in the presence of catalysts like DMAP.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-inden-1-yl)-N-ethyl-3,5-dimethyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-(2,3-dihydro-1H-inden-1-yl)-N-ethyl-3,5-dimethyl-1,2-oxazole-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism by which N-(2,3-dihydro-1H-inden-1-yl)-N-ethyl-3,5-dimethyl-1,2-oxazole-4-carboxamide exerts its effects depends on its application:

    Biological Activity: In medicinal chemistry, the compound may interact with specific enzymes or receptors, modulating biological pathways involved in inflammation, cell proliferation, or microbial growth.

    Material Properties: In materials science, the electronic structure of the compound can influence its conductivity, fluorescence, or other physical properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydro-1H-inden-1-yl)benzamide
  • 1-(1-Hydroxy-2,3-dihydro-1H-inden-1-yl)ethanone
  • Formamide, N-(2,3-dihydro-1H-inden-1-yl)

Uniqueness

N-(2,3-dihydro-1H-inden-1-yl)-N-ethyl-3,5-dimethyl-1,2-oxazole-4-carboxamide is unique due to the presence of both an indene and an oxazole ring in its structure. This dual-ring system imparts distinct chemical and physical properties, making it versatile for various applications compared to its analogs.

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